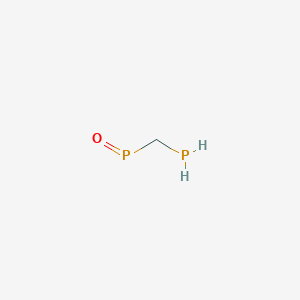![molecular formula C17H12N4 B14654510 1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 53645-78-6](/img/structure/B14654510.png)
1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with phenyl groups attached at the 1 and 4 positions, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of phosphorus tribromide (PBr3). This reaction is followed by the addition of hexamethyldisilazane to perform heterocyclization, resulting in the formation of the pyrazolo[3,4-d]pyrimidine core . Another method involves the use of Vilsmeier amidination and imination reactions, followed by sequential intermolecular heterocyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings or the pyrazolo[3,4-d]pyrimidine core.
Scientific Research Applications
1,4-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, this compound can interfere with the cell cycle progression, leading to apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of CDK2, forming essential hydrogen bonds and inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[3,4-b]pyridine: Known for its antimicrobial and anticancer properties.
Thieno[3,2-c]pyrazole: Exhibits various pharmacological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
1,4-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which enhances its ability to inhibit CDK2 and other kinases. This unique structure contributes to its potent anticancer activity and makes it a valuable compound for further research and development in medicinal chemistry.
Properties
CAS No. |
53645-78-6 |
|---|---|
Molecular Formula |
C17H12N4 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
1,4-diphenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H12N4/c1-3-7-13(8-4-1)16-15-11-20-21(17(15)19-12-18-16)14-9-5-2-6-10-14/h1-12H |
InChI Key |
HHFKHWLITAWNKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(2-methylacryloyl)oxy]benzoate](/img/structure/B14654430.png)
![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanoic acid](/img/structure/B14654444.png)

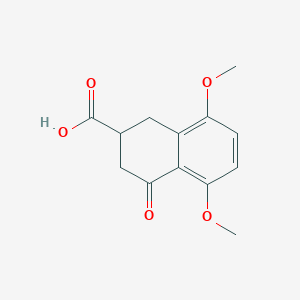

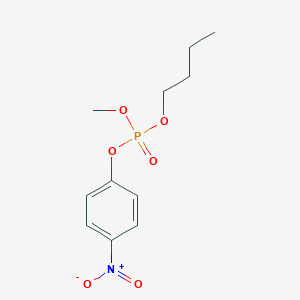
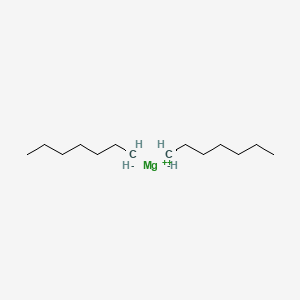
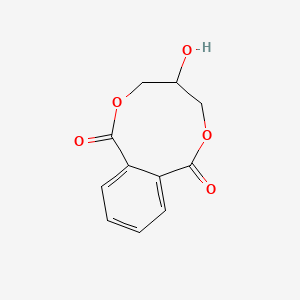




![1H-Pyrido[3,4-b]carbazole](/img/structure/B14654504.png)
